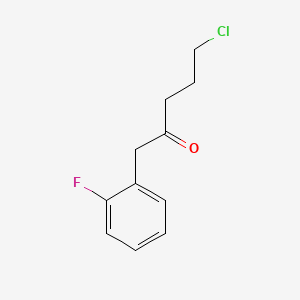

5-Chloro-1-(2-fluorophenyl)pentan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 5-Chloro-1-(2-fluorophenyl)pentan-2-one involves several steps. One common method starts with the ketalization of a levulinic acid ester with ethylene glycol to form a dioxolane derivative. This intermediate is then subjected to catalytic hydrogenation to produce 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol. Finally, this compound is reacted with hydrochloric acid to yield 5-chloropentan-2-one .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps as the laboratory methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-1-(2-fluorophenyl)pentan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Chloro-1-(2-fluorophenyl)pentan-2-one is widely used in scientific research due to its role as an intermediate in the synthesis of Prasugrel. Its applications include:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activities and interactions.

Medicine: Key intermediate in the production of Prasugrel, which is used to prevent blood clots.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Wirkmechanismus

The mechanism of action of 5-Chloro-1-(2-fluorophenyl)pentan-2-one is primarily related to its role in the synthesis of Prasugrel. Prasugrel works by inhibiting platelet aggregation through the irreversible binding to the P2Y12 receptor on platelets. This prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing the risk of thrombus formation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Chloro-1-(2-fluorophenyl)-2-pentanone: Another intermediate in the synthesis of Prasugrel.

1-(2-Fluorophenyl)pentan-2-one: A structurally similar compound with different substituents.

5-Chloro-2-pentanone: A simpler analog without the fluorophenyl group

Uniqueness

5-Chloro-1-(2-fluorophenyl)pentan-2-one is unique due to its specific structure, which makes it an essential intermediate in the synthesis of Prasugrel. Its combination of a chloro and fluorophenyl group provides distinct reactivity and properties that are crucial for the production of this important pharmaceutical agent.

Biologische Aktivität

5-Chloro-1-(2-fluorophenyl)pentan-2-one, a compound with the CAS number 1056459-35-8, has garnered attention in recent research due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H12ClF O

- Molecular Weight : 214.66 g/mol

- Chemical Structure : The compound features a pentanone backbone with a chloro group and a fluorophenyl substituent, which may influence its biological interactions.

The biological activity of this compound primarily involves interactions with various cellular targets. The presence of halogen atoms (chlorine and fluorine) in its structure can enhance lipophilicity and alter the compound's interaction with biological membranes, potentially affecting its pharmacokinetics and dynamics.

Biochemical Pathways

- Enzyme Interaction : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

- Cell Signaling Modulation : It is hypothesized that the compound could modulate cell signaling pathways, influencing processes such as apoptosis and cell proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Initial studies have shown that compounds with similar structures possess cytotoxic effects against various cancer cell lines. The specific IC50 values for this compound are yet to be determined.

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

In Vitro Studies

In vitro experiments have demonstrated that compounds similar to this compound can inhibit the proliferation of cancer cells. For example, a related ketone was evaluated against L1210 mouse leukemia cells and showed potent inhibition with IC50 values in the nanomolar range, suggesting that structural modifications can significantly affect biological potency .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The lipophilic nature due to halogen substitutions may facilitate absorption across cell membranes.

- Metabolism : Preliminary data suggest that the compound may undergo metabolic transformations similar to other fluorinated ketones, which could impact its efficacy and safety profile.

Eigenschaften

IUPAC Name |

5-chloro-1-(2-fluorophenyl)pentan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO/c12-7-3-5-10(14)8-9-4-1-2-6-11(9)13/h1-2,4,6H,3,5,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDCJFAUDJKFOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)CCCCl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.